
L-glutamic acid
Overview
Description
L-glutamic acid is an alpha-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is a non-essential amino acid for humans, meaning that the human body can synthesize it. This compound is also the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as a precursor for the synthesis of gamma-aminobutyric acid (GABA) in GABAergic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-glutamic acid can be synthesized through various methods. One common method involves the reductive amination of alpha-ketoglutarate with free ammonium ions, catalyzed by NADP-dependent glutamate dehydrogenase . This reaction occurs in the tricarboxylic acid (TCA) cycle, where alpha-ketoglutarate is formed via citrate, isocitrate, and alpha-ketoglutaric acid .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process can be carried out in one or two stages. In the one-stage process, a single microorganism is used to convert substrates like glucose into this compound. In the two-stage process, alpha-ketoglutaric acid is produced by one microorganism and then converted into this compound by another . Factors such as carbon source, nitrogen source, growth factors, oxygen supply, and pH of the medium significantly affect the fermentation process .
Chemical Reactions Analysis
Industrial Fermentation
Over 1.5 million tons of L-glutamic acid are produced annually via aerobic fermentation using Corynebacterium glutamicum. Key steps include:
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Substrate : Sugars (e.g., glucose) and ammonia.
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Process : Enzymatic conversion of α-ketoglutarate to glutamate via NADPH-dependent glutamate dehydrogenase .
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Yield Optimization : Amplification of pgk (phosphoglycerate kinase) increases flux toward glutamate by accumulating 3-phosphoglycerate, enhancing production by 15–20% .
Oxidative Deamination
This compound undergoes deamination to α-ketoglutarate, a critical TCA cycle intermediate:
This reaction, catalyzed by glutamate dehydrogenase (GLUD) , is reversible and pH-dependent .
Thermal Decomposition
Heating this compound induces sequential condensation reactions:
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150–200°C : Forms pyroglutamic acid (lactam) via intramolecular cyclization .
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>200°C : Converts to PyroGluDKP, a tricyclic imide, which reverts to pyroglutamate in water .
Thermal Stability : Polymorphic forms (α and β) influence decomposition rates, with β-form exhibiting higher thermal resistance .
Maillard Reaction
This compound reacts with L-ascorbic acid under heat to produce flavor compounds:
Conditions | Products Formed | Key Findings |
---|---|---|
140°C, 150 min | Browning products | 12x ASA increases browning 3-fold vs. equimolar ratios . |
Excess glutamic acid | Furans, pyrazines | Enhances umami and savory aromas . |
Acid-Base Behavior
Ionization states vary with pH:
pH Range | Dominant Form | Charge |
---|---|---|
<2.5 | HOOC-CH(NH₃⁺)-(CH₂)₂-COOH | +1 |
2.5–4.1 | ⁻OOC-CH(NH₃⁺)-(CH₂)₂-COOH | 0 (zwitterion) |
4.1–9.47 | ⁻OOC-CH(NH₃⁺)-(CH₂)₂-COO⁻ | -1 |
>9.47 | ⁻OOC-CH(NH₂)-(CH₂)₂-COO⁻ | -2 |
The zwitterionic form dominates at physiological pH (7.35–7.45) .
Stereospecific Reactions
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Vitamin K-dependent carboxylase abstracts the 4-pro-S hydrogen atom during carboxylation, confirmed via tritium-labeled studies .
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Chiral recognition : Enantiomeric probes (e.g., (S)-2) selectively bind this compound, enabling fluorescence-based detection .
Solvent-Mediated Transformations
Scientific Research Applications
Medical Applications
1.1 Neuroprotection and Neurological Disorders
L-glutamic acid is integral to neurotransmission in the central nervous system (CNS). Research indicates that it can modulate excitotoxicity linked to neurological disorders. For instance, studies have shown that targeting NMDA receptors with glutamate analogs can provide neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases like Huntington's disease .
Case Study: Neuroprotection in Cerebral Ischemia
- Objective: Investigate the effects of this compound on neuronal survival post-ischemia.
- Methodology: Animal models were treated with glutamate receptor antagonists.
- Findings: Reduced neuronal loss and improved functional recovery were observed, suggesting potential therapeutic avenues for stroke and neurodegeneration.
1.2 Wound Healing
This compound has been utilized in developing hydrogels for wound healing applications. Studies demonstrate that this compound-loaded chitosan hydrogels enhance re-epithelialization and collagen deposition in diabetic wounds .
Case Study: Diabetic Wound Healing
- Objective: Evaluate this compound's efficacy in wound healing.
- Methodology: Diabetic rats were treated with chitosan hydrogels containing this compound.
- Results: Enhanced cell migration and collagen synthesis were noted, indicating improved wound healing properties.
Agricultural Applications
2.1 Plant Growth Promotion
This compound has been shown to enhance plant growth and resistance to diseases. Exogenous application of this compound has been reported to alter the microbial community structure around plants, promoting beneficial microbes while suppressing pathogens .
Case Study: Strawberry Cultivation
- Objective: Assess the impact of this compound on strawberry plants' microbial communities.
- Methodology: Plants were treated with this compound, followed by microbial community analysis.
- Findings: Significant shifts in microbial populations were observed, leading to reduced disease severity from gray mold.
Food Industry Applications
3.1 Flavor Enhancer
This compound is widely recognized as a flavor enhancer, particularly in the form of monosodium glutamate (MSG). It enhances umami taste in various food products.
Data Table: Comparison of Flavor Enhancers
Flavor Enhancer | Source | Primary Use |
---|---|---|
This compound | Fermented products | Umami flavor |
MSG | Sodium salt of glutamate | Food seasoning |
Yeast Extract | Yeast fermentation | Flavor enhancement |
Biochemical Research Applications
4.1 Metabolic Studies
This compound is involved in various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. Its role as a precursor for neurotransmitters makes it significant in biochemical research.
Data Table: Metabolic Pathways Involving this compound
Pathway | Role of this compound |
---|---|
Glutamate metabolism | Precursor for GABA synthesis |
Nitrogen metabolism | Participates in nitrogen assimilation |
Collagen synthesis | Acts as a substrate for collagen formation |
Mechanism of Action
L-glutamic acid exerts its effects primarily by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . Free this compound cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Comparison with Similar Compounds
L-glutamic acid is often compared with similar compounds such as:
L-glutamine: An amide derivative of this compound, used as a nitrogen carrier and energy source.
Gamma-aminobutyric acid (GABA): A reduction product of this compound, functioning as an inhibitory neurotransmitter.
Alpha-ketoglutarate: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual role as both an amino acid in protein synthesis and a neurotransmitter in the nervous system .
Biological Activity
L-glutamic acid, a non-essential amino acid, plays a crucial role in various biological processes, including neurotransmission, metabolism, and plant health. This article explores the diverse biological activities of this compound, supported by research findings, data tables, and case studies.
1. Neurotransmission and Neuromodulation
This compound is primarily known as an excitatory neurotransmitter in the central nervous system. It is involved in synaptic transmission and plasticity, influencing learning and memory.
- Mechanism of Action : this compound binds to specific receptors (e.g., NMDA and AMPA receptors) on neurons, facilitating calcium influx and subsequent neuronal activation. Studies have shown that it modulates dopaminergic transmission in the rat corpus striatum, suggesting its role in reward and motivation pathways .
2. Metabolic Functions
This compound is integral to amino acid metabolism and nitrogen balance in the body. It serves as a precursor for other amino acids, such as glutamine and GABA (gamma-aminobutyric acid), which have significant physiological functions.
- Clinical Implications : Research indicates that this compound may possess protective properties against neurotoxicity induced by chemotherapeutic agents like vincristine . This suggests potential therapeutic applications in neuroprotection.
3. Role in Plant Health
Recent studies have highlighted the impact of this compound on plant microbiota and disease resistance. It has been shown to reshape microbial communities in plants, enhancing their resilience against pathogens.
- Case Study : In a study involving strawberries, treatment with this compound resulted in a significant reduction of disease incidence from gray mold compared to untreated controls . The core microbial population was enriched, leading to improved plant health.
4. Transport Mechanisms
Understanding how this compound is transported into cells is vital for grasping its biological activity. Research has identified multiple transport systems for this compound:
Transport System | Characteristics |
---|---|
System X-AG | High-affinity Na+-dependent system shared with L-aspartic acid |
ASC System | Low-affinity Na+-dependent system inhibited by L-serine |
System XC- | Na+-independent system that also transports L-cystine |
Studies indicate that amino acid starvation enhances the activity of these transport systems, particularly System XC-, which increases its maximum velocity (Vmax) .
5. Anticancer Potential
This compound derivatives have been explored for their anticancer properties. Research has identified compounds that modify glutamine or glutamic acid behavior in cancer cells, showing cytotoxic effects against various cancer cell lines.
- Research Findings : A study formulated 123 derivatives of glutamic acid, identifying several with significant bioactivity against breast adenocarcinoma and lung cancer . These findings open avenues for developing novel anticancer therapies based on glutamic acid chemistry.
6. Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Activity Area | Description |
---|---|
Neurotransmission | Excitatory neurotransmitter; modulates synaptic plasticity |
Metabolism | Precursor for GABA and glutamine; nitrogen balance |
Plant Health | Enhances microbial diversity; reduces disease incidence |
Transport Mechanisms | Multiple systems for cellular uptake; affected by nutrient status |
Anticancer Potential | Cytotoxic effects on cancer cell lines; potential therapeutic applications |
Properties
Key on ui mechanism of action |
Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature. |
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CAS No. |
25513-46-6 |
Molecular Formula |
C5H8NNaO4 |
Molecular Weight |
169.11 g/mol |
IUPAC Name |
sodium;2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI Key |
LPUQAYUQRXPFSQ-UHFFFAOYSA-M |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
boiling_point |
Sublimes at 175 °C |
Color/Form |
Orthorhombic plates from dilute alcohol |
density |
1.538 g/cu cm at 20 °C |
melting_point |
213 °C (OECD Guideline 102 (Melting point / Melting Range)) |
Key on ui other cas no. |
56-86-0 6106-04-3 |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive |
Related CAS |
25513-46-6 138-15-8 (unspecified hydrochloride) 16690-92-9 (di-hydrochloride salt) 19238-49-4 (unspecified calcium salt) 19473-49-5 (mono-potassium salt) 24595-14-0 (unspecified potassium salt) 55695-80-2 (mono-lithium salt) 7558-63-6 (mono-ammonium salt) |
sequence |
E |
shelf_life |
Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/ |
solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) Sparingly soluble in water; practically insoluble in ethanol or ether In water, 8570 mg/L at 25 °C Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents. 8.57 mg/mL Slight soluble in water and ether Insoluble (in ethanol) |
Synonyms |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
vapor_pressure |
Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/ <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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